![molecular formula C25H26ClF3N2O2S B12122631 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzylidene group, and a phenylamino group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring and the introduction of the benzylidene and phenylamino groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazole intermediate with 4-(octyloxy)benzaldehyde in the presence of a base such as sodium hydroxide.
Addition of the Phenylamino Group: The final step involves the reaction of the intermediate with 4-chloro-2-(trifluoromethyl)aniline under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential as an antimicrobial agent against various pathogens. A notable study demonstrated that thiazole derivatives can disrupt bacterial cell walls, leading to cell lysis and death. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer activities. The compound's ability to inhibit specific cancer cell lines has been documented in several studies. For instance, a study on related thiazole compounds indicated that they can induce apoptosis in cancer cells through the activation of caspase pathways . The structural features of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one may enhance its efficacy against tumors through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Material Science
Organic Electronics
The unique electronic properties of thiazole compounds make them suitable candidates for applications in organic electronics. Research has shown that compounds with thiazole moieties can be utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics and photostability . The incorporation of this compound into polymer matrices has been investigated to improve the performance of electronic devices.
Environmental Applications
Pesticide Development
The compound's structural characteristics suggest potential use in developing new agrochemicals. Thiazole derivatives have been recognized for their insecticidal and herbicidal properties. Studies have indicated that such compounds can effectively target specific pests while minimizing harm to beneficial organisms . The synthesis of this compound could lead to the formulation of environmentally friendly pesticides with reduced toxicity profiles.
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(methoxy)benzylidene]-1,3-thiazol-4(5H)-one: Similar structure with a methoxy group instead of an octyloxy group.
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(ethoxy)benzylidene]-1,3-thiazol-4(5H)-one: Similar structure with an ethoxy group instead of an octyloxy group.
Uniqueness
The uniqueness of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity.
Biological Activity
The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative notable for its complex structure and potential biological activities. Thiazoles and their derivatives have been extensively studied for their pharmacological properties, particularly in anticancer and antimicrobial applications. This article aims to detail the biological activity of this specific compound, supported by relevant research findings and case studies.
Structural Overview
The molecular formula of the compound is C18H18ClF3N2OS. The structure includes:
- A thiazolone ring , which is significant in medicinal chemistry.
- An amino group that can influence biological interactions.
- Aromatic substituents, including a trifluoromethyl group and an octyloxy group , which may enhance its pharmacological profile.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with thiazole moieties can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
-
In Vitro Studies :
- A study reported that thiazole derivatives demonstrated antiproliferative effects against MCF-7 and HepG2 cell lines, with IC50 values indicating effective inhibition of cell growth. For example, one derivative exhibited an IC50 of 2.57μM against MCF-7 cells compared to Staurosporine (IC50 = 6.77μM) .
- Another derivative was noted for its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
- Mechanism of Action :
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of various substituents can enhance their effectiveness against bacterial and fungal pathogens.
- Antibacterial Studies :
- Antifungal Activity :
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-1,3-thiazole | Thiazole ring with amino group | Antimicrobial |
2-(4-chlorophenyl)-thiazole | Chlorophenyl substitution | Anticancer |
Trifluoromethyl phenyl | Trifluoromethyl group | Enhanced activity |
This table illustrates how the combination of functional groups in the target compound may confer distinct biological activities not found in other thiazole derivatives.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy :
- Antimicrobial Efficacy Assessment :
Properties
Molecular Formula |
C25H26ClF3N2O2S |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26ClF3N2O2S/c1-2-3-4-5-6-7-14-33-19-11-8-17(9-12-19)15-22-23(32)31-24(34-22)30-21-13-10-18(26)16-20(21)25(27,28)29/h8-13,15-16H,2-7,14H2,1H3,(H,30,31,32)/b22-15- |
InChI Key |
RXORPLKKXKWWEP-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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